REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][NH:4][S:5]([NH:8][C:9]1[N:14]=[CH:13][N:12]=[C:11]([O:15][CH2:16][CH2:17][OH:18])[C:10]=1[C:19]1[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][CH:20]=1)(=[O:7])=[O:6].[Br:26][C:27]1[CH:28]=[N:29][C:30](Cl)=[N:31][CH:32]=1.C(O[K])(C)(C)C.Cl>C1(C)C=CC=CC=1.CN(C=O)C.O>[Br:25][C:22]1[CH:21]=[CH:20][C:19]([C:10]2[C:9]([NH:8][S:5]([NH:4][CH2:3][CH2:2][CH3:1])(=[O:6])=[O:7])=[N:14][CH:13]=[N:12][C:11]=2[O:15][CH2:16][CH2:17][O:18][C:30]2[N:31]=[CH:32][C:27]([Br:26])=[CH:28][N:29]=2)=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
toluene (approx. 400 mL) was distilled our under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 50° C.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
ADDITION
|
Details
|
phase was treated with charcoal at 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with toluene
|
Type
|
ADDITION
|
Details
|
At 50° C., water (1 L) was added to the org
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
layer was concentrated under reduced pressure to a total volume of 1 L
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
It was rinsed with toluene and MeOH
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C
|
Type
|
DISTILLATION
|
Details
|
300 mL of EA were distilled out and MeOH (400 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled down to 0° C
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1C(=NC=NC1OCCOC1=NC=C(C=N1)Br)NS(=O)(=O)NCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][NH:4][S:5]([NH:8][C:9]1[N:14]=[CH:13][N:12]=[C:11]([O:15][CH2:16][CH2:17][OH:18])[C:10]=1[C:19]1[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][CH:20]=1)(=[O:7])=[O:6].[Br:26][C:27]1[CH:28]=[N:29][C:30](Cl)=[N:31][CH:32]=1.C(O[K])(C)(C)C.Cl>C1(C)C=CC=CC=1.CN(C=O)C.O>[Br:25][C:22]1[CH:21]=[CH:20][C:19]([C:10]2[C:9]([NH:8][S:5]([NH:4][CH2:3][CH2:2][CH3:1])(=[O:6])=[O:7])=[N:14][CH:13]=[N:12][C:11]=2[O:15][CH2:16][CH2:17][O:18][C:30]2[N:31]=[CH:32][C:27]([Br:26])=[CH:28][N:29]=2)=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred at 20° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
toluene (approx. 400 mL) was distilled our under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 50° C.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
ADDITION
|
Details
|
phase was treated with charcoal at 50° C.
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
WASH
|
Details
|
The filter cake was rinsed with toluene
|
Type
|
ADDITION
|
Details
|
At 50° C., water (1 L) was added to the org
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CONCENTRATION
|
Details
|
layer was concentrated under reduced pressure to a total volume of 1 L
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
It was rinsed with toluene and MeOH
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C
|
Type
|
DISTILLATION
|
Details
|
300 mL of EA were distilled out and MeOH (400 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled down to 0° C
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1C(=NC=NC1OCCOC1=NC=C(C=N1)Br)NS(=O)(=O)NCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |